4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClFNO/c1-14-10-18(7-8-19(14)22)25-12-16-4-9-21(20(23)11-16)26-13-15-2-5-17(24)6-3-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIABNPBZNAIZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions.
Bromination: The intermediate product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Schiff Base Formation: The final step involves the condensation of the brominated intermediate with 3-chloro-4-aminobenzaldehyde under acidic or basic conditions to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron-withdrawing groups (Br, Cl, F) : Increase electrophilicity of the imine group, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Bulkier substituents (e.g., 4-fluorobenzyloxy): May sterically hinder coordination but improve solubility in organic solvents.
- Heterocyclic substituents (e.g., imidazole in ): Facilitate binding to transition metals, enabling catalytic or photophysical applications .
Crystallographic and Structural Insights
- Target Compound: Likely adopts a planar geometry due to conjugation, with intramolecular H-bonding between the imine N and adjacent substituents (e.g., Cl or O). Comparable to ’s compound, which crystallizes in a monoclinic system .
- ’s Compound (4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol): Features a phenol group enabling intermolecular H-bonding, unlike the target’s fluorobenzyloxy group, which lacks H-bond donors .
Biological Activity
4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline, also known by its CAS number 301194-04-7, is a complex organic compound with notable potential in pharmaceutical chemistry. This compound is characterized by its aromatic amine structure, which includes multiple halogen substituents that may significantly influence its biological activity and reactivity.
- Molecular Formula : C21H16BrClFNO
- Molecular Weight : Approximately 432.71 g/mol
- Structure : The compound features a bromine atom, a chlorine atom, and a fluorine atom, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several steps, requiring specific conditions such as controlled temperatures and the use of solvents like dimethylformamide or dichloromethane. The synthesis pathways often aim to optimize yield and purity while minimizing side reactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interactions within biological pathways.
Research indicates that this compound may exert its biological effects through:
- Receptor Interaction : It may act as an inhibitor or modulator of specific receptors involved in cancer progression.
- Cell Cycle Disruption : Similar compounds have been shown to block cell cycle progression, particularly in the G2/M phase, leading to apoptosis in cancer cells .
Case Studies and Research Findings
-
Antiproliferative Activity :
- In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against multiple cancer types .
- A comparative study on cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) revealed that modifications in the structure could enhance or diminish antiproliferative effects .
- Binding Affinity Studies :
- In Vivo Studies :
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| PIB-SO | HT-29 | 50 | Cell cycle arrest |
| PPB-SO | M21 | 40 | Microtubule disruption |
| CA-4 | MCF7 | 30 | Angiogenesis inhibition |
Table 2: Binding Affinity Assays
| Compound Name | Target Protein | Binding Affinity (Kd, nM) |
|---|---|---|
| 4-bromo-N... | β-tubulin | 15 |
| PIB-SO | VEGF | 25 |
| CA-4 | CDK1 | 10 |
Q & A
Q. What synthetic routes are recommended for preparing 4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a Schiff base condensation reaction between 3-methyl-4-bromoaniline and a substituted benzaldehyde derivative (e.g., 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde). Key steps include:
- Catalyzed Condensation: Use anhydrous conditions with Lewis acids (e.g., ZnCl₂) or molecular sieves to drive imine formation .
- Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the E-isomer preferentially .
- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to detect residual solvents or byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated DMSO to identify aromatic protons, imine (C=N) peaks (~8.5 ppm), and substituent effects (e.g., fluorine coupling in ¹⁹F NMR) .
- X-Ray Crystallography: Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Refine structures using SHELXL (SHELX suite) to resolve disorder, accounting for halogen-heavy atoms (Br, Cl) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How do substituents (e.g., Br, Cl, fluorobenzyl) influence the compound’s reactivity and stability?
Methodological Answer:
- Electronic Effects: The electron-withdrawing bromo and chloro groups reduce electron density at the imine bond, increasing electrophilicity for nucleophilic attacks (e.g., hydrolysis resistance) .
- Steric Effects: The fluorobenzyloxy group creates steric hindrance, potentially limiting π-π stacking in solid-state structures .
- Oxidative Stability: Monitor via cyclic voltammetry to assess redox behavior, particularly at the imine and aryl bromide sites .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?
Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model van der Waals interactions. Basis sets like 6-311G(d,p) balance accuracy and computational cost .
- Applications:
- Validation: Compare computed vibrational spectra (IR) with experimental data to refine parameters .
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?
Methodological Answer:
Q. What experimental designs are optimal for studying bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
Q. How do substituents affect fluorescence properties, and how can these be quantified?
Methodological Answer:
- Spectrofluorometric Analysis: Measure emission spectra (λex = 350 nm) in solvents of varying polarity (e.g., toluene vs. DMSO) to assess solvatochromism .
- TD-DFT Calculations: Predict excited-state transitions and compare with experimental Stokes shifts .
- Quenching Studies: Titrate with iodide ions to quantify fluorophore accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
